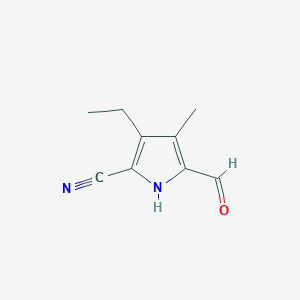

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile

Description

3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative featuring a nitrile (-CN), formyl (-CHO), ethyl (-C₂H₅), and methyl (-CH₃) group on its heterocyclic core. Pyrroles are aromatic five-membered rings containing one nitrogen atom, widely studied for their electronic properties, pharmaceutical relevance, and utility in materials science. The substituents on this compound likely influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-7-6(2)9(5-12)11-8(7)4-10/h5,11H,3H2,1-2H3 |

InChI Key |

GCZBNMGPABEGDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1C)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted acetonitrile, the compound can be synthesized through a series of reactions including alkylation, formylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 3-ethyl-5-carboxyl-4-methyl-1H-pyrrole-2-carbonitrile.

Reduction: 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Reactivity: The formyl group in the target compound introduces electrophilic character, enabling condensation or nucleophilic addition reactions, unlike amino-substituted analogs (e.g., 3k–3m), which are more nucleophilic . Nitrile groups in all compounds enhance polarity and participation in hydrogen bonding (e.g., via lone pairs on nitrogen), as seen in IR spectra (2,204 cm⁻¹) .

Thermal Stability and Solubility :

- The ethyl and methyl groups in the target compound likely increase hydrophobicity compared to hydroxylated analogs (e.g., 1E, 1L), which exhibit higher melting points due to intermolecular hydrogen bonding .

- Rf values (e.g., 0.36–0.41 for 3k and 1E) suggest moderate polarity, consistent with nitrile- and aryl-substituted systems .

Electronic and Steric Effects: Bulkier substituents (e.g., benzyl in 3k–3m) may sterically hinder reactivity at the pyrrole core compared to the target compound’s smaller alkyl groups.

Research Findings and Implications

- Synthetic Divergence: Substituent choice dictates synthetic pathways. For example, amino groups in 3k–3m are introduced via nucleophilic substitution, whereas the formyl group in the target compound may require Vilsmeier-Haack or oxidation strategies .

- Crystallographic Challenges : While crystallographic tools like SHELXL and WinGX () are critical for structural validation, the absence of crystallographic data for the target compound limits insights into its packing or hydrogen-bonding patterns. Compounds like 1E and 1L, with hydroxyl groups, exhibit stronger intermolecular interactions, as inferred from their higher melting points .

- Biological and Material Applications : Nitrile-containing pyrroles (e.g., 3k–3m) are precursors for pharmaceuticals and agrochemicals. The target compound’s formyl group could make it a candidate for Schiff base synthesis or coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.